- Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines, Phosphorus, 2020, 195(8), 666-676

Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

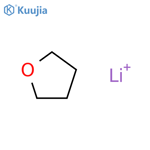

917-54-4 structure

Nome del prodotto:Methyllithium (1.6M in Diethyl Ether)

Methyllithium (1.6M in Diethyl Ether) Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyllithium

- Methyllithium solution

- Methyllithium lithium bromide complex solution

- MethyllithiumcomplexedwithlithiumbromideinethyletherMc

- lithium,carbanide

- Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal

- 1.6 M in diethyl ether, MkSeal

- Lithium methanide

- Lithium methide

- Lithium,methyl

- MeLi

- methyllitium

- methyl-lithiu

- Methyl-lithium

- Lithium,methyl-

- Methyllithium (ACI)

- AKOS015840105

- Q413849

- Lithium, methyl-

- DTXSID7061273

- NS00079585

- Methyl lithium

- EINECS 213-026-4

- IHLVCKWPAMTVTG-UHFFFAOYSA-N

- 917-54-4

- M1655

- lithium;carbanide

- EC 213-026-4

- MFCD00008253

- CHEBI:51486

- methllithium

- methyllithum

- CH3Li

- Methyllithium (1.6M in Diethyl Ether)

-

- MDL: MFCD00008253

- Inchi: 1S/CH3.Li/h1H3;

- Chiave InChI: DVSDBMFJEQPWNO-UHFFFAOYSA-N

- Sorrisi: C[Li]

Proprietà calcolate

- Massa esatta: 22.03950

- Massa monoisotopica: 22.039

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 2

- Conta legami ruotabili: 0

- Complessità: 2

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: niente

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 0A^2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.846 g/mL at 25 °C

- Punto di fusione: 70-71 ºC

- Punto di ebollizione: 35℃

- Punto di infiammabilità: Fahrenheit: 5 ° f< br / >Celsius: -15 ° C< br / >

- Solubilità: Reacts with water

- Coefficiente di ripartizione dell'acqua: Reacts with water.

- PSA: 0.00000

- LogP: 0.58380

- Sensibilità: Air & Moisture Sensitive

- Pressione di vapore: No data available

- Solubilità: Insolubile in solventi idrocarburi; Può essere disciolto correttamente in solventi eterici; Reagisce con acqua e altri solventi protonici per formare metano

- Colore/forma: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H224-H250-H260-H302-H305-H314-H335+H336-H361

- Dichiarazione di avvertimento: P201-P202-P210-P222-P223-P231+P232-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P302+P334-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P313-P335+P334-P370+P378-P402+P404-P403+P233-P405-P422-P501

- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1

- WGK Germania:2

- Codice categoria di pericolo: 11-15-36/37/38

- Istruzioni di sicurezza: S16-S26-S36/37/39-S45-S43-S30-S60

- CODICI DEL MARCHIO F FLUKA:10

-

Identificazione dei materiali pericolosi:

- PackingGroup:I

- TSCA:Yes

- Classe di pericolo:4.3

- Termine di sicurezza:4.3

- Frasi di rischio:R12; R14/15; R17; R19; R22; R34

- Gruppo di imballaggio:I

- Condizioni di conservazione:0-10°C

Methyllithium (1.6M in Diethyl Ether) Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-100ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 100ml |

¥806 | 2024-05-21 | |

| Enamine | EN300-39354-0.25g |

lithium(1+) ion methanide |

917-54-4 | 0.25g |

$240.0 | 2023-02-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514330-100ML |

917-54-4 | 100ML |

¥1289.93 | 2023-01-17 | |||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82000-100ml |

Methyllithium |

917-54-4 | 1.6 M in diethyl ether, Acseal | 100ml |

¥418.0 | 2024-07-15 | |

| BAI LING WEI Technology Co., Ltd. | 93-0358-0.25mole |

Methyllithium, complexed with lithium bromide in ethyl ether (1.5M) |

917-54-4 | 0.25mole |

¥ 1935 | 2021-07-08 | ||

| Enamine | EN300-39354-0.05g |

lithium(1+) ion methanide |

917-54-4 | 0.05g |

$112.0 | 2023-02-10 | ||

| Cooke Chemical | A4598229-500ml |

Methyllithium solution |

917-54-4 | 3.1Mindiethoxymethane | 500ml |

RMB 1599.20 | 2023-09-07 | |

| TRC | M305825-250ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 250ml |

165.00 | 2021-08-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299175-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 3.1 M in diethoxymethane | 500ml |

¥3399.90 | 2023-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 500ml |

¥3150 | 2024-05-21 |

Methyllithium (1.6M in Diethyl Ether) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Hexane ; 10 min, -40 - -30 °C; 1 h, -40 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium Solvents: Diethyl ether

Riferimento

- One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium Solvents: Diethyl ether

Riferimento

- Preparation of halide-free methyllithium (lithium, methyl-), Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ; 60 min, -45 °C

Riferimento

- Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Lithium Solvents: Diethyl ether ; reflux; 3 h, reflux

Riferimento

- Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene, Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Benzene-d6 ; rt

Riferimento

- Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Lithium Solvents: Diethyl ether ; heated; 1 h, reflux

Riferimento

- Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions, Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Product subclass 7: Alkyllithium and cycloalkyllithium compounds, Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study, Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ; 15 min, 0 °C; 30 min, 0 °C

Riferimento

- Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents, Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Condizioni di reazione

Riferimento

- Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

- Methyllithium (1.6M in Diethyl Ether)

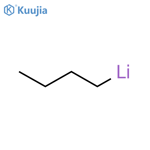

- lithium(1+) ion butan-1-ide

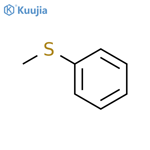

- Thioanisol

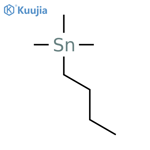

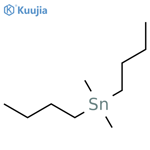

- Stannane,butyltrimethyl-

- Lithium(1+), (tetrahydrofuran)-

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:917-54-4)Methyllithium

Numero d'ordine:sfd16077

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37

Prezzo ($):discuss personally

Methyllithium (1.6M in Diethyl Ether) Letteratura correlata

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

917-54-4 (Methyllithium (1.6M in Diethyl Ether)) Prodotti correlati

- 2172366-45-7(2-cyclopropyl-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)

- 1251603-22-1(2-{4-(azepan-1-yl)pyrimidin-2-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide)

- 2034502-07-1(3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide)

- 1860749-47-8(1-Pentene, 5-bromo-4-[(1-methylethoxy)methyl]-)

- 1822506-78-4(3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid)

- 63547-44-4(2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide)

- 1174005-76-5(4-amino-1H-indole-3-carbaldehyde)

- 2098052-53-8(4-(Naphthalen-1-yl)-1,4-diazepan-5-one hydrochloride)

- 1827960-20-2(1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride)

- 1352533-72-2(3-(1H-Benzoimidazol-2-yl)-1-(4-methoxy-benzyl)-4,5-dimethyl-1H-pyrrol-2-ylamine)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium solution

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta